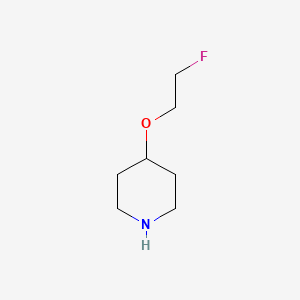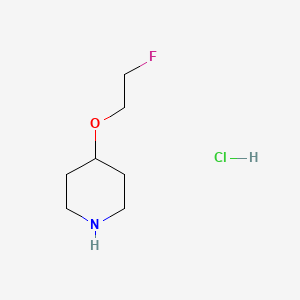
2-(6-Fluoropyridin-2-YL)acetic acid
Übersicht
Beschreibung
2-(6-Fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(6-Fluoropyridin-2-YL)acetic acid is 1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 6th position and an acetic acid group attached to the 2nd position of the ring .Physical And Chemical Properties Analysis
2-(6-Fluoropyridin-2-YL)acetic acid is a solid substance at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystallography and Herbicides : The compound, as part of a pyridine herbicide, was studied for its crystal structure, revealing a network of hydrogen bonds and weak π–π interactions, facilitating the understanding of its herbicidal mechanism (Park, Choi, Kwon, & Kim, 2016).
Biomedical Analysis : In a study exploring fluorographic detection methods, acetic acid was used as a solvent for 2,5-diphenyloxazole (PPO). This method was compared to existing procedures, highlighting the compound's role in sensitive and efficient alternative fluorographic methods (Skinner & Griswold, 1983).
Positron-Emission Tomography (PET) Imaging : 2-(6-Fluoropyridin-2-yl)acetic acid derivatives were investigated for their potential as radioligands in PET imaging, particularly for studying extrathalamic nicotinic acetylcholine receptors (Zhang & Horti, 2004).
Chemical Synthesis : The compound has been utilized in the efficient synthesis of chemical modifiers for cephalosporin antibiotics, with its structural characterization done via X-ray crystallography (Kanai et al., 1993).
Pharmaceutical Research : In pharmaceutical research, derivatives of 2-(6-Fluoropyridin-2-yl)acetic acid have been studied for their properties and potential as analgesics, anti-inflammatory agents, and intermediates for synthesis of other compounds (Salionov, 2015).
Fluorescent Labeling in Analytical Chemistry : The compound's derivative, 6-methoxy-4-quinolone, is a novel fluorophore with strong fluorescence in a wide pH range, highlighting its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Herbicide Synthesis : Studies have shown the compound's role in the synthesis of novel fluoropicolinate herbicides, utilizing cascade cyclization techniques for potential agricultural applications (Johnson et al., 2015).
Radiopharmaceuticals : Synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine, a fluorine-18 labeled compound, demonstrated potential as a new renal PET agent for evaluating renal function, showcasing the compound's application in diagnostic imaging (Wang et al., 2019).
Chemosensors : The compound has been used in the synthesis of porphyrin-appended terpyridine, a chemosensor for cadmium, based on fluorescent enhancement. This application demonstrates its role in environmental monitoring and analytical chemistry (Luo et al., 2007).
Chromatographic Analysis : Research on the analysis of thiols by high-performance liquid chromatography (HPLC) after fluorescent prelabelling with 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid shows its utility in the sensitive detection of important biological compounds (Cavrini et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(6-fluoropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIOTYILFXTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-2-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



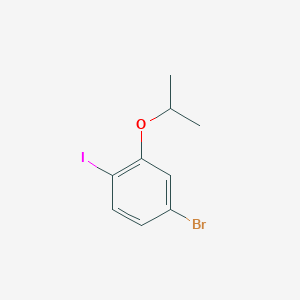
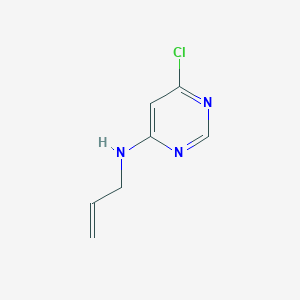
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)
![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
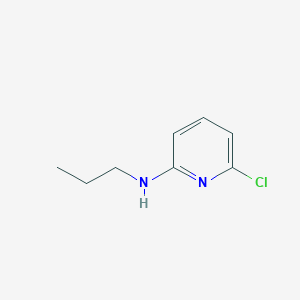
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
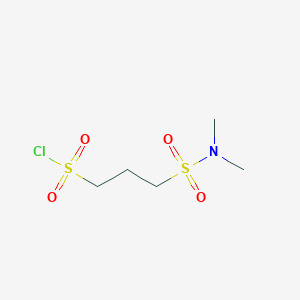
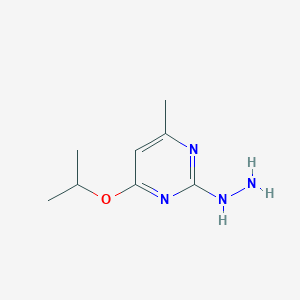
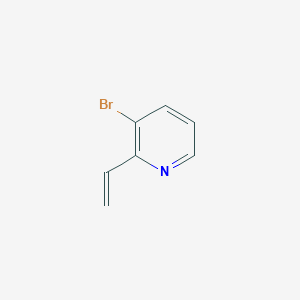
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)

